2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole
CAS No.: 2549021-50-1
Cat. No.: VC11851354
Molecular Formula: C21H26N4O
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549021-50-1 |
|---|---|
| Molecular Formula | C21H26N4O |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | cyclopent-3-en-1-yl-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C21H26N4O/c1-2-25-19-10-6-5-9-18(19)22-21(25)24-13-16-11-23(12-17(16)14-24)20(26)15-7-3-4-8-15/h3-6,9-10,15-17H,2,7-8,11-14H2,1H3 |
| Standard InChI Key | QJXUVEVTVRUDNA-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CC=CC5 |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CC=CC5 |
Introduction
The compound 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole is a complex organic molecule with a molecular formula of C21H26N4O and a molecular weight of 350.5 g/mol . This compound is part of a broader class of benzodiazoles, which are known for their diverse biological activities, including potential applications in pharmaceuticals and research.
Synthesis and Preparation
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions that include condensation, cyclization, and substitution reactions. These processes typically require careful control of reaction conditions to achieve high yields and purity.
Research Findings and Future Directions
Given the lack of detailed research findings on this specific compound, future studies should focus on its synthesis optimization, biological activity screening, and potential applications. The compound's complex structure suggests it could be a candidate for drug discovery efforts, particularly in areas where benzodiazoles have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume